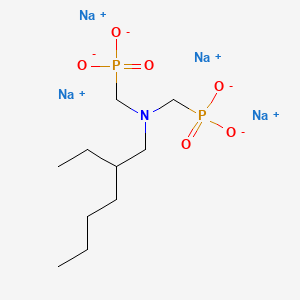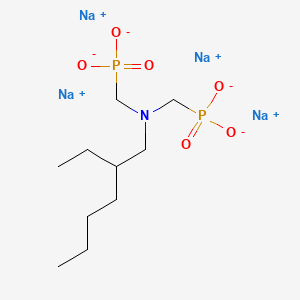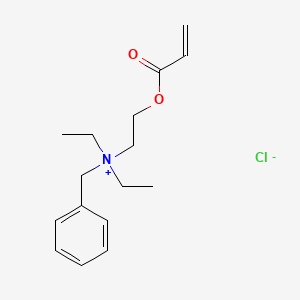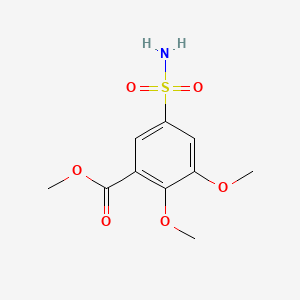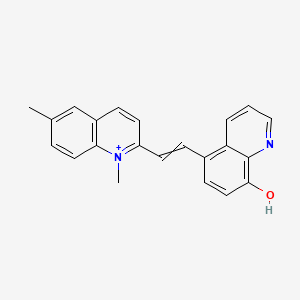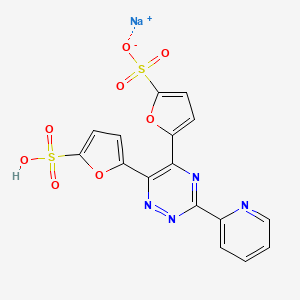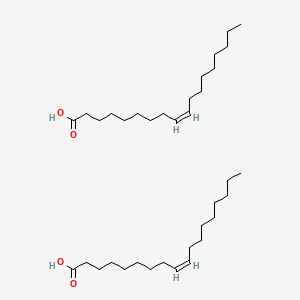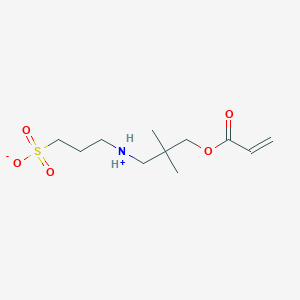
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35314 g/mol . This compound is known for its unique structure, which includes a sulphonate group and an ammonium group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylamine with acryloyl chloride to form the intermediate 2,2-dimethyl-3-((1-oxoallyl)oxy)propylamine. This intermediate is then reacted with 3-chloropropylsulfonic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium involves its interaction with molecular targets through its sulphonate and ammonium groups. These groups can form ionic bonds and hydrogen bonds with target molecules, facilitating various chemical and biological processes. The compound’s ability to undergo nucleophilic substitution also plays a role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyl(3-sulphonatopropyl)ammonium include:
Benzyldimethyl [2-[(1-oxoallyl)oxy]propyl]ammonium chloride: This compound has a similar structure but includes a benzyl group instead of the sulphonate group.
Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: This compound has an ethyl group instead of the propyl group, affecting its reactivity and applications.
3-{[3-(Acryloyloxy)-2,2-dimethylpropyl]ammonio}-1-propanesulfonate: This compound shares the acryloyloxy and sulphonate groups but has different substituents, leading to variations in its chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
94159-72-5 |
|---|---|
Molekularformel |
C11H21NO5S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
3-[(2,2-dimethyl-3-prop-2-enoyloxypropyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-4-10(13)17-9-11(2,3)8-12-6-5-7-18(14,15)16/h4,12H,1,5-9H2,2-3H3,(H,14,15,16) |
InChI-Schlüssel |
ZWHWRTBPFOKFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[NH2+]CCCS(=O)(=O)[O-])COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


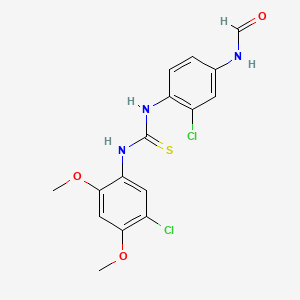
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

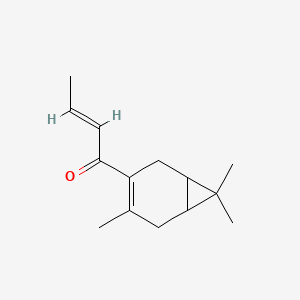
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
